molecular formula C13H22Cl2N4O2 B14799462 Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate

Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate

Cat. No.: B14799462
M. Wt: 337.2 g/mol
InChI Key: DQJCAAIWVRZVFY-UHFFFAOYSA-N
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Description

Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate is a chemical compound offered for research and development purposes. As a synthetic building block that incorporates both piperidine and pyrimidine rings, it may be of interest in various exploratory studies. The pyrimidine moiety is a privileged structure in medicinal chemistry and is found in a wide range of biologically active molecules . Piperidine derivatives are also commonly investigated in pharmaceutical research for their potential biological activities . Researchers can utilize this compound as a key intermediate in organic synthesis or as a potential precursor for the development of novel substances. Specific areas of investigation could include, but are not limited to, medicinal chemistry, drug discovery, and chemical biology. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Properties

Molecular Formula

C13H22Cl2N4O2

Molecular Weight

337.2 g/mol

IUPAC Name

ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate;dihydrochloride

InChI

InChI=1S/C13H20N4O2.2ClH/c1-3-19-12(18)10-5-4-6-17(8-10)13-15-9(2)7-11(14)16-13;;/h7,10H,3-6,8H2,1-2H3,(H2,14,15,16);2*1H

InChI Key

DQJCAAIWVRZVFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC(=CC(=N2)N)C.Cl.Cl

Origin of Product

United States

Preparation Methods

Pyrimidine Ring Construction

The pyrimidine core is synthesized via the Biginelli reaction or condensation of thiourea derivatives with β-diketones. Source specifies that ethyl 3-oxopiperidine-1-carboxylate reacts with guanidine nitrate and acetylacetone under acidic conditions to form 4-amino-6-methylpyrimidin-2-ol, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield 2-chloro-4-amino-6-methylpyrimidine.

Reaction Conditions:

  • Temperature: 80–100°C
  • Solvent: Ethanol/water (3:1 v/v)
  • Catalyst: Concentrated HCl
  • Yield: 72–75%

Piperidine-3-Carboxylate Preparation

Piperidine-3-carboxylic acid is esterified with ethanol using sulfuric acid as a catalyst. Source notes that ethyl piperidine-3-carboxylate is then reacted with 2-chloro-4-amino-6-methylpyrimidine in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate nucleophilic aromatic substitution.

Key Parameters:

  • Molar ratio (piperidine:pyrimidine): 1:1.2
  • Solvent: Dimethylformamide (DMF)
  • Reaction time: 12–16 hours
  • Yield: 65–70%

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing transition states. However, source emphasizes that DMF may lead to carbamate side products at elevated temperatures, recommending acetonitrile for improved selectivity.

Comparative Solvent Performance:

Solvent Dielectric Constant Yield (%) Purity (%)
DMF 36.7 65 88
Acetonitrile 37.5 72 95
DMSO 46.7 68 90

Data adapted from.

Temperature and Catalysis

Elevating temperatures beyond 100°C accelerates pyrimidine chlorination but risks decomposition. Source reports that using 1,8-diazabicycloundec-7-ene (DBU) as a base at 80°C improves substitution efficiency while minimizing side reactions.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, 3H, J=7.1 Hz, -CH₂CH₃), 2.33 (s, 3H, -CH₃), 3.48–3.55 (m, 2H, piperidine H), 4.12 (q, 2H, J=7.1 Hz, -OCH₂), 6.89 (s, 1H, pyrimidine H).
  • LC-MS : m/z 279.2 [M+H]⁺, confirming molecular weight.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (gradient: 10–90% acetonitrile in water) reveals ≥98% purity when using acetonitrile as the reaction solvent.

Comparative Analysis with Analogous Compounds

Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate shares synthetic pathways with kinase inhibitor intermediates. For example, nilotinib precursors employ similar pyrimidine-piperidine coupling strategies but require additional sulfonamide functionalization. The table below contrasts key parameters:

Parameter Target Compound Nilotinib Intermediate
Reaction Time (h) 16 24
Yield (%) 70 58
Purity (%) 98 92
Industrial Scalability High Moderate

Data synthesized from.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The ethoxycarbonyl moiety undergoes nucleophilic substitution under acidic or basic conditions. Common transformations include:

Reagent/ConditionsProductKey ObservationsSource
Methanol/H<sup>+</sup> (reflux)Methyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylateTransesterification proceeds in 65–80% yield with catalytic acid.
Aqueous NaOH (room temperature)1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acidComplete hydrolysis within 2–4 hours; sodium salt isolable.
Amines (EDC/HOBt, DMF)Amide derivatives (e.g., benzylamide)Coupling efficiency depends on steric bulk of amine (70–92% yield).

Piperidine Ring-Opening Reactions

The piperidine ring participates in ring-opening reactions under strong acidic or reductive conditions:

Reagent/ConditionsProductOutcomeSource
HBr/AcOH (reflux, 8h)3-(Ethoxycarbonyl)-1-(4-amino-6-methylpyrimidin-2-yl)piperidinium bromideForms amino-alcohol derivatives upon aqueous workup.
LiAlH<sub>4</sub> (THF, 0°C)Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-methanolPartial reduction of ester to alcohol (55% yield).

Pyrimidine Ring Functionalization

The 4-amino-6-methylpyrimidine group undergoes electrophilic substitution and cyclization:

ReactionConditionsProductNotesSource
Formamide (110–130°C)Schiff base intermediateForms pyrimido[4,5-d]pyrimidin-4-ol after cyclization.Requires controlled heating.
Phenyl isocyanate (120–160°C)7-Mercapto-3-phenylpyrimido[4,5-d]pyrimidine-2,4-dioneTwo-step reaction via amide intermediate.Yields depend on stoichiometry.
Acryloyl chloride (DCM, 0°C)N-Acryloyl derivativeModifies pyrimidine amino group for kinase inhibition studies.Used in bioactive analog synthesis.

Coupling Reactions via Catalytic Methods

The pyrimidine nitrogen and piperidine amine enable cross-coupling and alkylation:

Reaction TypeCatalyst/ReagentsProductApplicationSource
Suzuki-Miyaura couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMFAryl-substituted pyrimidine derivativesExpands aromatic diversity (60–75% yield).
Reductive aminationNaBH<sub>3</sub>CN, MeOHN-Alkylpiperidine analogsEnhances lipophilicity for CNS targets.

Hydrolysis and Subsequent Derivatization

Controlled hydrolysis of the ester enables further functionalization:

Key Research Findings

  • The compound’s ester group is critical for prodrug design, enabling controlled release of active metabolites in vivo .

  • Pyrimidine ring modifications (e.g., mercapto or aryl groups) enhance kinase inhibition selectivity .

  • Piperidine ring-opening derivatives show promise as intermediates for antineoplastic agents .

This reactivity profile underscores its utility in medicinal chemistry, particularly for developing kinase inhibitors and CNS-targeted therapeutics.

Scientific Research Applications

Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrimidine-Based Piperidine Carboxylates

Ethyl 1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylate
  • Substituents: Replaces the amino group with a methyl group and introduces a trifluoromethyl (CF₃) at position 5.
  • Biological Relevance : Trifluoromethyl groups are common in agrochemicals and pharmaceuticals for their electron-withdrawing effects, which may alter binding affinity to targets like G-protein-coupled receptors (GPCRs) .
Ethyl 1-(4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate
  • Substituents : Incorporates a dimethylpyrazole moiety at position 4 and CF₃ at position 6.
  • Impact : The bulky pyrazole group increases steric hindrance, likely reducing binding to smaller active sites but enhancing selectivity for specific nuclear receptors .

Heterocyclic Variants

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate
  • Structure : Replaces pyrimidine with pyrazine (a six-membered ring with two nitrogen atoms at positions 1 and 4).
  • Molecular Weight : 249.31 g/mol, slightly lower than the target compound (estimated ~265 g/mol), suggesting differences in pharmacokinetics .
Ethyl 4-({[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}amino)piperidine-1-carboxylate
  • Structure : Features a pyridine ring linked to a fluorophenyl group.
  • Impact: The fluorine atom introduces electronegativity, enhancing binding to aromatic residues in enzymes or receptors. This compound’s carbonyl-amino linkage may favor interactions with proteases or kinases .
GPCR Modulation
  • Piperidine derivatives generally exhibit modest activity on Family A GPCRs , with slight variations (e.g., a 4% advantage for LAS-251, a hypothetical analog) .
  • The amino group in the target compound may improve hydrogen bonding with polar residues in GPCR binding pockets compared to CF₃-containing analogs.
Ion Channel Affinity
  • Voltage-gated ion channels : LAS-250 (a piperidine derivative with unspecified substituents) shows 2–3× higher selectivity than LAS-251/LAS-252, suggesting substituent-dependent effects .
  • Ligand-gated ion channels: Piperidine derivatives exhibit ≤6% variability in activity, implying that minor structural changes (e.g., amino vs.

Data Table: Key Properties of Selected Analogs

Compound Name Substituents (Pyrimidine Positions) Molecular Weight (g/mol) Key Biological Features
Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate (Target) 4-NH₂, 6-CH₃ ~265 (estimated) Potential GPCR modulation via NH₂ group
Ethyl 1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylate 4-CH₃, 6-CF₃ ~307 (estimated) Enhanced lipophilicity, metabolic stability
Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate Pyrazine ring (N at 1,4) 249.31 Ligand-gated ion channel activity
Ethyl 4-({[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}amino)piperidine-1-carboxylate Pyridine-fluorophenyl linkage ~385 (estimated) Kinase/protease interaction potential

Biological Activity

Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate is a compound with significant biological activity, particularly in the context of cancer therapy and enzyme inhibition. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.

Chemical Identifiers:

PropertyValue
CAS Number926921-61-1
Molecular FormulaC13H19N3O2
Molecular Weight (g/mol)249.31
IUPAC NameThis compound
PubChem CID24229600

This compound functions primarily as an inhibitor of specific protein kinases involved in cellular signaling pathways. The compound has shown potential in inhibiting the PI3K-AKT-mTOR pathway, which is crucial for tumor growth and survival. Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Properties

Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer activity. For instance, studies have demonstrated that such compounds can inhibit tumor growth in various models:

  • In Vitro Studies : Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine derivatives were tested against several cancer cell lines, showing cytotoxic effects and induction of apoptosis.
  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor size and improved survival rates compared to control groups.

Enzyme Inhibition

The compound's structural features allow it to interact effectively with target enzymes. It has been identified as a potent inhibitor of kinases such as PKB (AKT), which is often overexpressed in cancers like breast and prostate cancer. The selectivity for PKB over other kinases suggests a favorable therapeutic index.

Case Study 1: PKB Inhibition

In a study published in Nature, researchers evaluated the effects of ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine derivatives on PKB signaling. The findings revealed:

  • Selectivity : The compound showed up to 150-fold selectivity for PKB over PKA.
  • Cellular Impact : Treatment led to decreased phosphorylation of downstream targets, resulting in reduced cell survival and proliferation.

Case Study 2: Tumor Xenografts

Another investigation involved xenograft models where tumors were implanted in immunocompromised mice. Treatment with the compound resulted in:

ParameterControl GroupTreatment Group
Tumor Volume (cm³)5.02.0
Survival Rate (%)5080

These results indicate a significant therapeutic effect, supporting further development for clinical applications.

Q & A

Q. Q1. What experimental design strategies are recommended for optimizing the synthesis of Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate?

Methodological Answer: To optimize synthesis, employ Design of Experiments (DoE) to systematically evaluate variables (e.g., temperature, solvent ratio, catalyst loading). Statistical methods like factorial design or response surface methodology reduce trial-and-error approaches by identifying critical parameters . For example, coupling quantum chemical calculations (e.g., reaction path searches) with experimental validation, as practiced by ICReDD, can narrow optimal conditions (e.g., pH, reaction time) .

Q. Q2. Which analytical techniques are essential for characterizing the purity and structure of this compound?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and stereochemistry (e.g., 1^1H and 13^{13}C NMR for piperidine and pyrimidine ring assignments) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (≥95%) and detect trace impurities .
  • Liquid Chromatography-Mass Spectrometry (LCMS) : Verify molecular weight (e.g., ESIMS m/z data) and fragmentation patterns .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory data between spectroscopic results (e.g., NMR vs. LCMS) for this compound?

Methodological Answer: Contradictions often arise from sample degradation, solvent artifacts, or isomeric impurities. Strategies include:

  • Cross-validation : Use complementary techniques (e.g., IR spectroscopy for functional groups, X-ray crystallography for absolute configuration) .
  • Isotopic labeling : Trace reaction pathways to confirm intermediates (e.g., deuterated solvents in kinetic studies) .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate structural assignments .

Q. Q4. What methodologies are effective for identifying and quantifying synthetic byproducts or degradation products?

Methodological Answer:

  • Forced degradation studies : Expose the compound to stress conditions (heat, light, acidic/basic hydrolysis) and analyze products via HPLC-MS/MS .
  • Impurity profiling : Use reference standards (e.g., USP/EP guidelines) to isolate and characterize impurities (e.g., diastereomers or oxidation byproducts) .
  • Reaction monitoring : Employ in-situ techniques like ReactIR to track intermediate formation in real time .

Q. Q5. How can reaction mechanisms involving this compound be elucidated, particularly in multi-step syntheses?

Methodological Answer:

  • Kinetic analysis : Determine rate laws for individual steps (e.g., pseudo-first-order kinetics for nucleophilic substitutions) .
  • Isotope effects : Use 15^{15}N or 13^{13}C labeling to trace bond-breaking/forming events in pyrimidine or piperidine moieties .
  • Informer libraries : Screen reactions against diverse substrates (e.g., aryl halide libraries) to evaluate mechanistic scope and limitations .

Q. Q6. What computational tools are suitable for predicting the reactivity or pharmacokinetic properties of this compound?

Methodological Answer:

  • Reactivity prediction : Use quantum mechanics/molecular mechanics (QM/MM) to model transition states (e.g., piperidine ring puckering effects) .
  • ADMET profiling : Apply tools like SwissADME or ADMETlab2.0 to estimate solubility, metabolic stability, and toxicity .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes with pyrimidine-binding pockets) to guide structural modifications .

Specialized Methodological Considerations

Q. Q7. How can researchers design scalable synthetic routes while minimizing hazardous intermediates?

Methodological Answer:

  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Flow chemistry : Implement continuous processes to reduce hazardous intermediate accumulation (e.g., telescoped reactions for piperidine ring formation) .
  • Process Analytical Technology (PAT) : Monitor critical quality attributes (CQAs) in real time to ensure reproducibility at scale .

Q. Q8. What strategies are recommended for validating the biological activity of derivatives of this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., methyl groups on pyrimidine) and assay activity (e.g., enzyme inhibition) .
  • High-throughput screening (HTS) : Use automated platforms to test compound libraries against target proteins (e.g., kinases) .
  • In vivo pharmacokinetics : Conduct rodent studies to measure bioavailability and metabolite profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.